molecular formula C13H11BrO B3055867 1-(4-Bromophenoxy)-3-methyl-benzene CAS No. 67532-40-5

1-(4-Bromophenoxy)-3-methyl-benzene

Cat. No. B3055867
CAS RN: 67532-40-5
M. Wt: 263.13 g/mol
InChI Key: VGVLTYOOUFGXQH-UHFFFAOYSA-N
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Description

“1-(4-Bromophenoxy)-3-methyl-benzene” is a chemical compound that belongs to the class of organic compounds known as bromobenzenes . It has a molecular weight of 249.103 . The IUPAC Standard InChIKey for this compound is JDUYPUMQALQRCN-UHFFFAOYSA-N . It is also known by other names such as Ether, p-bromophenyl phenyl; p-(Phenoxy)bromobenzene; p-Bromodiphenyl ether; p-Bromophenoxybenzene; p-Bromophenyl phenyl ether; Diphenyl ether, 4-bromo- .


Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . It consists of a benzene ring with a bromophenoxy group attached to it .

Scientific Research Applications

Synthesis and Chemical Properties

1-(4-Bromophenoxy)-3-methyl-benzene serves as a precursor or intermediate in the synthesis of various complex organic compounds. For instance, it is utilized in the total synthesis of biologically active, naturally occurring compounds, demonstrating its importance in organic synthesis. A notable example includes the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from related bromophenols, highlighting the compound's role in constructing complex molecular structures with potential biological activities (Akbaba et al., 2010).

Biological and Pharmacological Research

Bromophenols, including derivatives similar to this compound, are studied for their biological and pharmacological properties. For example, certain bromophenol derivatives have been investigated for their inhibitory activities against enzymes such as protein tyrosine phosphatase 1B (PTP1B), showcasing their potential in therapeutic applications, particularly in diseases where PTP1B plays a crucial role (Guo et al., 2011).

Antioxidant and Antibacterial Activities

Compounds structurally related to this compound, especially bromophenols from marine sources, exhibit significant antioxidant and antibacterial activities. These compounds have been isolated from marine algae and evaluated for their potential in protecting against oxidative stress and bacterial infections, demonstrating the diverse biological applications of bromophenol derivatives (Xu et al., 2003).

properties

IUPAC Name

1-bromo-4-(3-methylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVLTYOOUFGXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597724
Record name 1-(4-Bromophenoxy)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67532-40-5
Record name 1-(4-Bromophenoxy)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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